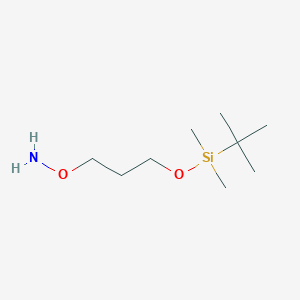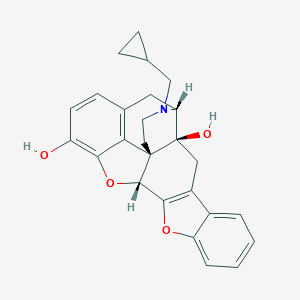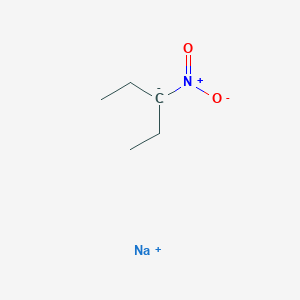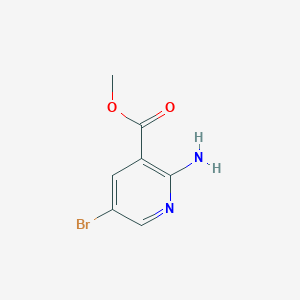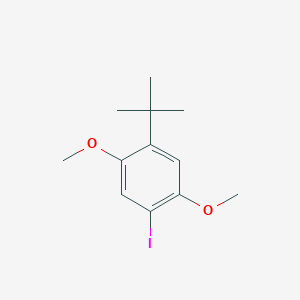
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene
説明
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene is a chemical compound that has gained significant attention in scientific research. It is a derivative of 2,5-dimethoxybenzene, which is a widely studied compound due to its potential therapeutic applications.
科学的研究の応用
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, the compound has been studied for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells.
作用機序
The mechanism of action of 1-tert-butyl-4-iodo-2,5-dimethoxybenzene is not fully understood. However, studies have shown that the compound acts on the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins and other inflammatory mediators. The compound inhibits the activity of COX enzymes, leading to a reduction in the production of inflammatory mediators and pain.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, the compound has been shown to inhibit the expression of COX-2, an enzyme that is upregulated in response to inflammation. The compound also has analgesic properties, reducing pain in animal models.
実験室実験の利点と制限
One advantage of using 1-tert-butyl-4-iodo-2,5-dimethoxybenzene in lab experiments is its high yield and purity. The compound can be synthesized using standard techniques, and the yield is usually high. Additionally, the compound has been shown to have potent anti-inflammatory and analgesic properties, making it a useful tool for studying the COX pathway.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. The compound is highly soluble in organic solvents such as DMSO and DMF, but its solubility in water is limited. Additionally, the compound has not been extensively studied in humans, and its safety profile is not well established.
将来の方向性
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene has several potential future directions. One direction is to further investigate its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Additionally, the compound could be studied for its potential use as an antitumor agent, and its mechanism of action could be further elucidated. Future studies could also focus on improving the compound's solubility in aqueous solutions and establishing its safety profile in humans.
Conclusion
This compound is a promising compound with potential therapeutic applications. Its synthesis method is well established, and it has been shown to have potent anti-inflammatory and analgesic properties. The compound's mechanism of action is not fully understood, but it is known to act on the COX pathway. Future studies could focus on further investigating its therapeutic applications, improving its solubility, and establishing its safety profile in humans.
特性
CAS番号 |
91562-20-8 |
|---|---|
分子式 |
C12H17IO2 |
分子量 |
320.17 g/mol |
IUPAC名 |
1-tert-butyl-4-iodo-2,5-dimethoxybenzene |
InChI |
InChI=1S/C12H17IO2/c1-12(2,3)8-6-11(15-5)9(13)7-10(8)14-4/h6-7H,1-5H3 |
InChIキー |
NEHMRXFLXJZUNB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)I)OC |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)I)OC |
同義語 |
1-tert-Butyl-4-iodo-2,5-dimethoxy-benzene; 2,5-Dimethoxy-4-tert-butylphenyl Iodide |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


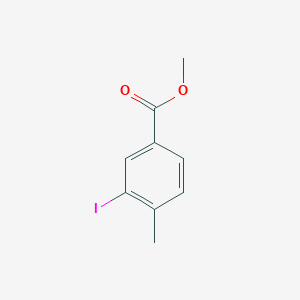
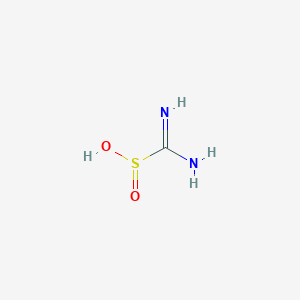
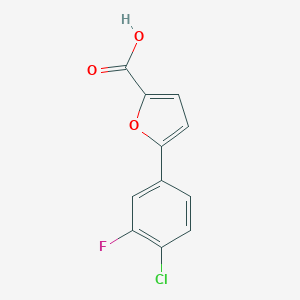

![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)
